molecular formula C17H18ClN5O2 B10829594 (2S,4R)-1-Acetyl-4-((5-chloropyrimidin-2-yl)amino)-2-methyl-1,2,3,4-tetrahydroquinoline-6-carboxamide

(2S,4R)-1-Acetyl-4-((5-chloropyrimidin-2-yl)amino)-2-methyl-1,2,3,4-tetrahydroquinoline-6-carboxamide

Cat. No.: B10829594
M. Wt: 359.8 g/mol
InChI Key: KNBYFXZNSOENGW-LKFCYVNXSA-N
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Description

I-BET567 is a small molecule inhibitor that targets the bromodomain and extra terminal (BET) family of proteins. These proteins play a crucial role in regulating gene expression by recognizing acetylated lysines on histone tails. By disrupting the interaction between histone tails and bromodomains, I-BET567 can modulate gene transcription, making it a promising candidate for therapeutic applications in oncology and inflammation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of I-BET567 involves a medicinal chemistry strategy to deliver an orally bioavailable tetrahydroquinoline (THQ) pan-BET candidate. The synthetic route includes the Povarov reaction, which is a key step in the formation of the tetrahydroquinoline core. The reaction conditions are optimized to achieve the desired lipophilicity and potency .

Industrial Production Methods

Industrial production of I-BET567 involves scaling up the synthetic route while maintaining the quality and purity of the compound. The process includes multiple steps of purification and characterization to ensure the final product meets the required standards for clinical use .

Chemical Reactions Analysis

Types of Reactions

I-BET567 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties .

Common Reagents and Conditions

Common reagents used in the synthesis and modification of I-BET567 include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions are carefully controlled to achieve the desired transformations without compromising the compound’s stability .

Major Products Formed

The major products formed from the chemical reactions of I-BET567 include derivatives with enhanced potency and selectivity for BET proteins. These derivatives are further evaluated for their therapeutic potential in preclinical and clinical studies .

Mechanism of Action

I-BET567 exerts its effects by mimicking the endogenous N-acetyl-lysine group and disrupting the protein-protein interaction between histone tails and bromodomains. This disruption leads to the modulation of gene transcription, affecting various molecular targets and pathways involved in disease processes. The compound has demonstrated efficacy in mouse models of oncology and inflammation, highlighting its potential as a therapeutic agent .

Comparison with Similar Compounds

I-BET567 is compared with other pan-BET inhibitors, such as JQ1 and I-BET762. While all these compounds target the BET family of proteins, I-BET567 is unique in its tetrahydroquinoline core structure, which contributes to its oral bioavailability and potency. The comparison of these compounds helps in understanding the design parameters and optimizing the therapeutic potential of BET inhibitors .

Properties

Molecular Formula

C17H18ClN5O2

Molecular Weight

359.8 g/mol

IUPAC Name

(2S,4R)-1-acetyl-4-[(5-chloropyrimidin-2-yl)amino]-2-methyl-3,4-dihydro-2H-quinoline-6-carboxamide

InChI

InChI=1S/C17H18ClN5O2/c1-9-5-14(22-17-20-7-12(18)8-21-17)13-6-11(16(19)25)3-4-15(13)23(9)10(2)24/h3-4,6-9,14H,5H2,1-2H3,(H2,19,25)(H,20,21,22)/t9-,14+/m0/s1

InChI Key

KNBYFXZNSOENGW-LKFCYVNXSA-N

Isomeric SMILES

C[C@H]1C[C@H](C2=C(N1C(=O)C)C=CC(=C2)C(=O)N)NC3=NC=C(C=N3)Cl

Canonical SMILES

CC1CC(C2=C(N1C(=O)C)C=CC(=C2)C(=O)N)NC3=NC=C(C=N3)Cl

Origin of Product

United States

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